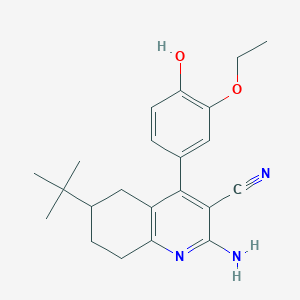![molecular formula C7H10F3N B12994622 (1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B12994622.png)
(1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[410]heptane is a bicyclic compound featuring a trifluoromethyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[41One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, trifluoromethyl sulfone, potassium permanganate, chromium trioxide, lithium aluminum hydride, sodium borohydride, sodium methoxide, and potassium tert-butoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols. Substitution reactions can lead to a variety of trifluoromethyl-substituted derivatives .
Scientific Research Applications
(1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of (1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties, making it more effective in its intended applications. The azabicyclo structure allows for unique interactions with biological targets, potentially leading to novel therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various reactions.
α-Trifluoromethylstyrene: A versatile synthetic intermediate for the preparation of more complex fluorinated compounds.
Uniqueness
(1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane is unique due to its combination of a trifluoromethyl group and an azabicyclo structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H10F3N |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
(1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-4-2-1-3-11-6(4)5/h4-6,11H,1-3H2/t4-,5+,6-/m1/s1 |
InChI Key |
CEPLETWJBJZUIU-NGJCXOISSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H]([C@@H]2NC1)C(F)(F)F |
Canonical SMILES |
C1CC2C(C2NC1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


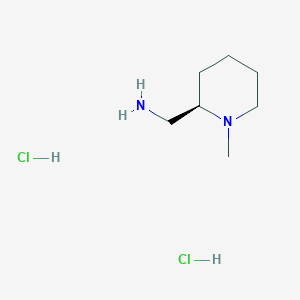
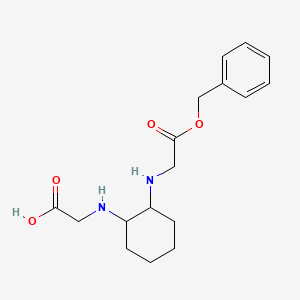
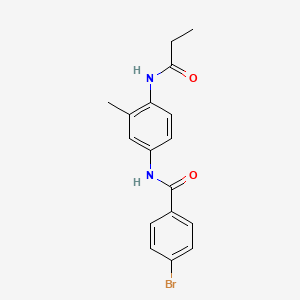


![4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12994565.png)
![4-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B12994585.png)
![7-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B12994588.png)
![5-Methyl-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B12994601.png)

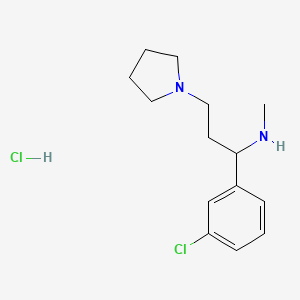
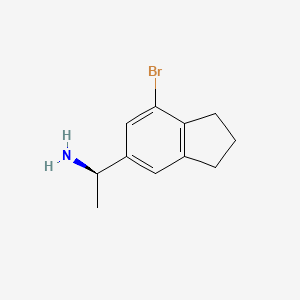
![2-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12994635.png)
